Product packaging for Benzyldimethyldecylammonium Chloride-[D](Cat. No.:)

Benzyldimethyldecylammonium Chloride-[D]

Cat. No.: B13839365
M. Wt: 319.0 g/mol
InChI Key: TTZLKXKJIMOHHG-YQXXGYKQSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) Research

Quaternary ammonium compounds are a class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. nih.gov This structure imparts surfactant properties, making them effective as disinfectants, antiseptics, and preservatives in a wide range of products. researchgate.net Benzyldimethyldecylammonium chloride, a member of the benzalkonium chloride (BAC) family, is noted for its antimicrobial activity against a broad spectrum of microorganisms. researchgate.net

Research into QACs is extensive, covering their efficacy, environmental fate, and potential for inducing antimicrobial resistance. researchgate.netnih.gov The use of deuterated analogues like Benzyldimethyldecylammonium Chloride-[D] has become instrumental in advancing the analytical methodologies required to study these compounds.

Significance of Deuteration in Chemical and Biological Research

Deuteration, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D), is a fundamental technique in scientific research. wikipedia.org While chemically similar to hydrogen, deuterium's greater mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can alter the rate of chemical reactions, providing valuable insights into reaction mechanisms. ias.ac.in Furthermore, the distinct mass of deuterium makes deuterated compounds easily distinguishable from their non-deuterated counterparts in mass spectrometry. wikipedia.org

Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms. researchgate.net By strategically placing deuterium atoms in a molecule, researchers can trace the path of these atoms through a chemical transformation. wikipedia.orgias.ac.in This allows for the determination of bond-breaking and bond-forming steps, the identification of intermediates, and the verification of proposed reaction pathways. ias.ac.in

While the general principles of using isotopic labeling for mechanistic studies are well-established, specific research employing Benzyldimethyldecylammonium Chloride-[D] for this purpose is not extensively documented in publicly available literature. However, the study of QAC degradation pathways, such as the biodegradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila, represents an area where this technique could be applied. american.edu By using a deuterated QAC, researchers could more definitively track the metabolic breakdown of the compound.

A primary and well-documented application of Benzyldimethyldecylammonium Chloride-[D] is its use as an internal standard in quantitative analysis, particularly in methods involving mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

Internal standards are essential for accurate quantification as they help to correct for variations in sample preparation, injection volume, and instrument response. mdpi.com An ideal internal standard behaves chemically and physically like the analyte of interest but is distinguishable by the detector. Deuterated compounds are considered the gold standard for this purpose because their chemical properties are nearly identical to the non-deuterated analyte, ensuring they are affected similarly by extraction processes and potential matrix effects. However, their increased mass allows them to be separately identified by the mass spectrometer. mdpi.com

For example, in the analysis of benzyl (B1604629) chloride in food and pharmaceutical products, the deuterated analogue benzyl chloride-d7 is used as an internal standard to ensure accuracy and precision. nih.govresearchgate.net The calibration curve is established by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the analyte's concentration. researchgate.net This approach minimizes errors and leads to more reliable and reproducible results. nih.govresearchgate.net

The following interactive data table illustrates the key mass spectrometric properties of Benzyldimethyldecylammonium Chloride and its D7 analogue, which are crucial for its function as an internal standard. The D7 variant typically has the deuterium atoms on the benzyl ring and the methylene (B1212753) bridge, leading to a 7 atomic mass unit increase.

Scope and Objectives of Academic Inquiry for Benzyldimethyldecylammonium Chloride-[D]

The primary focus of academic and industrial inquiry for Benzyldimethyldecylammonium Chloride-[D] is centered on its application in analytical chemistry. The overarching objective is to enhance the accuracy, precision, and reliability of methods for detecting and quantifying QACs in various complex matrices. This includes:

Environmental Monitoring: Developing robust methods to measure the concentration of Benzyldimethyldecylammonium Chloride and other QACs in environmental samples such as water and soil to assess their distribution and persistence. nih.gov

Food Safety: Establishing validated analytical procedures to monitor for residues of QACs in food products, ensuring compliance with regulatory limits. nih.gov

Biomonitoring: Creating sensitive assays to quantify QACs and their metabolites in biological samples like serum and urine, which is crucial for understanding human exposure and pharmacokinetics. nih.gov

Pharmaceutical Analysis: Using deuterated standards for the quality control of pharmaceutical products and to screen for impurities. mdpi.comresearchgate.net

The availability of high-purity deuterated standards like Benzyldimethyldecylammonium Chloride-[D] is a prerequisite for achieving these analytical goals and ensuring data integrity in research and regulatory compliance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34ClN B13839365 Benzyldimethyldecylammonium Chloride-[D]

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H34ClN

Molecular Weight

319.0 g/mol

IUPAC Name

decyl-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1/i11D,12D,13D,15D,16D,18D2;

InChI Key

TTZLKXKJIMOHHG-YQXXGYKQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Advanced Synthetic Pathways and Derivatization Methodologies for Benzyldimethyldecylammonium Chloride D

Strategies for Deuterated Quaternary Ammonium (B1175870) Compound Synthesis

The synthesis of deuterated quaternary ammonium compounds (QACs) involves either the construction of the molecule from deuterated precursors or the direct exchange of hydrogen for deuterium (B1214612) on a pre-existing molecule. researchgate.net The quaternization reaction, central to the synthesis of Benzyldimethyldecylammonium Chloride, typically involves the reaction of a tertiary amine with an alkyl halide. google.comresearchgate.net For the deuterated analogue, this requires either a deuterated tertiary amine or a deuterated benzyl (B1604629) chloride.

Several methodologies exist for the incorporation of deuterium into organic molecules, each with specific advantages and limitations. The choice of method depends on the desired position of the label, the stability of the substrate, and the required level of isotopic enrichment. researchgate.netyoutube.com

Hydrogen Isotope Exchange (HIE): This is a widely used technique where hydrogen atoms are swapped for deuterium atoms. youtube.com HIE can be catalyzed by acids, bases, or transition metals (e.g., iridium, palladium, platinum). youtube.commdpi.comnih.gov Using a simple and inexpensive deuterium source like deuterium oxide (D₂O) is a significant advantage. mdpi.comnih.gov For a compound like Benzyldimethyldecylammonium Chloride, HIE could potentially be used to deuterate the benzylic position or specific positions on the alkyl chain, although controlling regioselectivity can be challenging. youtube.comacs.org

Reductive Deuteration: This method involves the reduction of unsaturated functional groups (e.g., alkenes, carbonyls) using deuterium gas (D₂) or deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This approach is useful for creating specific deuteration patterns if suitable unsaturated precursors are available.

Dehalogenation-Deuteration: This technique involves the reductive cleavage of a carbon-halogen bond and its replacement with a carbon-deuterium bond, often using D₂ gas and a palladium catalyst. researchgate.netyoutube.com

Synthesis from Deuterated Precursors: This is often the most reliable method for achieving high isotopic purity and specific labeling patterns. researchgate.netnih.gov It involves a multi-step synthesis starting from commercially available deuterated building blocks, such as deuterated solvents or reagents (e.g., d₆-acetone, methyl-d₃-iodide). researchgate.net

Table 1: Comparison of Deuterium Incorporation Techniques
TechniqueDeuterium SourceCommon Catalysts/ReagentsAdvantagesChallenges
Hydrogen Isotope Exchange (HIE)D₂O, D₂ gasIridium complexes, Pd/C, Pt, Acids, BasesCost-effective, can be applied late-stage. youtube.commdpi.comDifficult to control regioselectivity, may require harsh conditions. youtube.com
Reductive DeuterationD₂ gas, NaBD₄, LiAlD₄Transition metals (Pd, Pt, Rh)High isotopic incorporation, site-specific.Requires a suitable unsaturated precursor. researchgate.net
Dehalogenation-DeuterationD₂ gas, D₂OPd/CCreates specific C-D bonds from C-Halogen bonds. researchgate.netRequires a halogenated precursor.
Synthesis from Deuterated PrecursorsVarious deuterated building blocksStandard synthetic reagentsHigh control over label position and isotopic purity. researchgate.netnih.govCan be lengthy and costly. clearsynth.com

The standard synthesis of Benzyldimethyldecylammonium Chloride proceeds via the quaternization of N,N-dimethyldecylamine with benzyl chloride. google.comgoogle.com

R(CH₃)₂N + C₆H₅CH₂Cl → [R(CH₃)₂NCH₂C₆H₅]⁺Cl⁻ (where R = decyl group)

To synthesize the deuterated analogue, one or both of the precursors must be deuterated. A common strategy for related compounds involves using a deuterated benzyl group, for example, d₇-benzyl chloride. nih.gov

Synthesis of N,N-dimethyldecylamine: This tertiary amine can be prepared from decylamine. A common method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) for reductive amination. mdpi.comresearchgate.net This reaction methylates primary or secondary amines to tertiary amines without the risk of forming quaternary ammonium salts. mdpi.com

Synthesis of Deuterated Benzyl Chloride: Deuteration of the benzyl group can be achieved by starting with a deuterated toluene (B28343). For instance, toluene-d₈ can be subjected to free-radical chlorination to produce benzyl-d₇ chloride.

Quaternization Reaction: The final step involves reacting N,N-dimethyldecylamine with the deuterated benzyl chloride, typically in a solvent and at an elevated temperature (e.g., 80-90°C) to facilitate the reaction. google.comgoogle.com

Optimizing the quaternization reaction is crucial for maximizing the yield and purity of the final product. Several factors influence the reaction's efficiency.

Reactant Ratio: The mass ratio of the tertiary amine to benzyl chloride is a critical parameter. Studies on similar syntheses have shown that specific ratios (e.g., 1.57 to 1.81) can lead to higher purity and yield. google.comgoogle.com

Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 80-95°C) to increase the reaction rate. google.comgoogle.com The reaction mixture is often aged for several hours to ensure completion. google.com However, excessively high temperatures or long reaction times can lead to side reactions and product degradation.

Solvent: The choice of solvent can influence reaction rates and product isolation. While some syntheses are performed neat, others employ solvents like ethanol (B145695) or glycols. google.comnih.gov

Purity of Precursors: Using purified reactants, such as distilled benzyl chloride, can significantly improve the quality and yield of the final quaternary ammonium salt. google.com

Table 2: Parameters for Reaction Optimization
ParameterTypical ConditionsImpact on Reaction
Temperature80-95°CAffects reaction rate; higher temperatures can lead to impurities. google.comgoogle.com
Reaction Time2.5 - 6 hoursEnsures reaction completion; prolonged time can cause degradation. google.comgoogle.com
Reactant Molar/Mass RatioAmine:Benzyl Chloride ~1.57:1 to 1.81:1Affects reaction efficiency and final product purity. google.com
SolventNone, Ethanol, Propylene GlycolInfluences reaction kinetics and ease of product handling. google.comnih.gov

Challenges in Deuterated Compound Synthesis

The synthesis of deuterated compounds presents unique challenges not encountered in conventional synthesis, primarily related to achieving and verifying isotopic purity and the subsequent purification of the product. nih.gov

Isotopic purity is a critical parameter for any deuterated compound, representing the percentage of the compound that contains deuterium at the desired position(s). rsc.org High isotopic enrichment (preferably >98%) is often required for applications in pharmaceutical development and quantitative analysis. simsonpharma.comnih.gov

Achieving High Enrichment: The primary challenge is to ensure that the deuterium incorporation reaction goes to completion without significant side reactions or isotopic scrambling. nih.gov Synthesis from highly enriched precursors is often the most effective strategy for achieving high isotopic purity in the final product. nih.gov Direct H/D exchange methods can sometimes result in incomplete deuteration, leading to a mixture of isotopologues. mdpi.com

Analytical Verification: Determining the isotopic purity and structural integrity of the synthesized compound is essential. rsc.org This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net HRMS can distinguish between the deuterated and non-deuterated isotopologues based on their mass difference, allowing for the calculation of isotopic enrichment. rsc.orgresearchgate.net NMR spectroscopy confirms the position of the deuterium labels and provides insights into the relative isotopic purity. rsc.org

The isolation and purification of Benzyldimethyldecylammonium Chloride-[D] aims to remove unreacted starting materials, solvents, and byproducts from the reaction mixture.

Standard Techniques: Common purification techniques for quaternary ammonium salts include recrystallization and trituration. After the reaction, the mixture may be cooled to induce crystallization or gelation. google.com The solid product can then be washed with a suitable solvent (e.g., diethyl ether) to remove non-polar impurities. researchgate.net

The Challenge of Isotopic Separation: A significant challenge in this field is that common purification techniques like chromatography or recrystallization cannot separate isotopic mixtures (i.e., molecules that differ only in their isotopic composition). nih.gov Therefore, high isotopic purity must be achieved during the synthesis itself rather than relying on downstream purification to remove partially deuterated or non-deuterated species. The purification process is focused solely on removing chemical impurities.

Green Chemistry Principles in Benzyldimethyldecylammonium Chloride Synthesis

The industrial production of surfactants and biocides, including quaternary ammonium compounds (QACs) like Benzyldimethyldecylammonium Chloride, is increasingly being evaluated through the lens of green and sustainable chemistry. semanticscholar.org The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comuniroma1.it Applying these principles to the synthesis of Benzyldimethyldecylammonium Chloride targets the entire lifecycle of the compound, from the origin of its raw materials to its ultimate fate in the environment.

The core principles of green chemistry, as developed by Paul Anastas and John Warner, provide a framework for creating more environmentally benign synthetic pathways. sigmaaldrich.com Key principles relevant to the synthesis of Benzyldimethyldecylammonium Chloride include the use of renewable feedstocks, maximizing atom economy, employing safer solvents and reaction conditions, and designing for degradation. researchgate.netnih.gov

Detailed Research Findings

Research into the synthesis of QACs has highlighted several avenues for incorporating greener practices. These approaches aim to reduce the environmental impact associated with traditional synthetic methods which often rely on petrochemical feedstocks and volatile organic solvents.

Use of Renewable Feedstocks : A primary focus of green chemistry is the shift from depleting fossil fuels to renewable raw materials. nih.gov The structure of Benzyldimethyldecylammonium Chloride contains two key components that can be derived from bio-based sources. The C10 alkyl chain (decyl group) can be sourced from fatty acids present in vegetable oils, such as coconut oil. indiascienceandtechnology.gov.inresearchgate.net These natural triglycerides can be processed to yield the necessary long-chain alkylamines. nih.gov This strategy reduces the reliance on petrochemicals and utilizes annually renewable resources. researchgate.netrsc.org The development of biorefineries may also provide future pathways to produce aromatic precursors, like the benzyl group, from biomass components such as lignin.

Safer Solvents and Reaction Conditions : A significant source of waste in the chemical industry is the use of solvents. semanticscholar.org Traditional syntheses of QACs may use volatile organic solvents (VOCs) which have associated environmental and health risks. The 5th principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. sigmaaldrich.com Research efforts focus on replacing conventional solvents with greener alternatives. Water is a highly desirable solvent, although the solubility of nonpolar reactants can be a challenge. Ethanol is another less hazardous alternative. semanticscholar.org A superior approach is solvent-free, or "neat," synthesis, which eliminates solvent waste entirely. Furthermore, alternative energy sources, such as microwave irradiation, have been investigated for QAC synthesis, often leading to significantly reduced reaction times and increased energy efficiency. dntb.gov.ua

Design for Degradation : A major environmental concern associated with QACs is their persistence in ecosystems and potential aquatic toxicity. rsc.org The 10th principle of green chemistry advocates for designing chemical products that can break down into harmless substances after their use. sigmaaldrich.com While the core structure of Benzyldimethyldecylammonium Chloride is composed of stable C-C and C-N bonds, a key area of green chemistry research involves the design of next-generation QACs that are more readily biodegradable. rsc.orgresearchgate.net This is often achieved by incorporating intentionally cleavable functional groups, such as ester or carbonate linkages, into the alkyl chains of the molecule. mdpi.comscispace.com These "soft" QACs retain their desired functionality but can be hydrolyzed in the environment into smaller, more benign components, thus mitigating their long-term environmental impact.

The following interactive data table summarizes the comparison between traditional and greener approaches for the synthesis of Benzyldimethyldecylammonium Chloride and similar QACs.

ParameterTraditional SynthesisGreen Synthesis ApproachGreen Chemistry Principle Addressed
FeedstockPetrochemical-derived (e.g., from crude oil)Bio-based from vegetable oils (for alkyl chain), biomass (lignin for benzyl group) indiascienceandtechnology.gov.innih.govUse of Renewable Feedstocks
SolventVolatile Organic Solvents (VOCs) like acetonitrile (B52724), toluene semanticscholar.orgWater, ethanol, ionic liquids, or solvent-free (neat) conditions semanticscholar.orgmdpi.comSafer Solvents and Auxiliaries
EnergyConventional heating (prolonged reaction times)Microwave-assisted synthesis, lower temperatures enabled by catalysis nih.govdntb.gov.uaDesign for Energy Efficiency
ByproductsMinimal (high atom economy), but solvent waste is significantMinimal to zero (especially in solvent-free systems)Prevention of Waste
Atom EconomyTheoretically 100% rsc.orgTheoretically 100% rsc.orgAtom Economy
DegradabilityLow; persistent in the environment rsc.orgEnhanced by incorporating cleavable bonds (e.g., esters) in newer QAC designs rsc.orgresearchgate.netDesign for Degradation

Molecular and Cellular Mechanisms of Interaction of Benzyldimethyldecylammonium Chloride D Excluding Clinical Human Aspects

Interactions with Microbial Biological Membranes

The primary target of benzyldimethyldecylammonium chloride in microbial cells is the biological membrane. nih.govnovonordiskpharmatech.com This interaction is a multi-step process initiated by the electrostatic attraction between the cationic head of the molecule and the negatively charged components of the microbial cell surface. nih.gov Following this initial binding, the hydrophobic decyl chain penetrates the lipid bilayer, leading to a cascade of disruptive events that compromise membrane integrity and function. patsnap.comdrugbank.com

The insertion of benzyldimethyldecylammonium chloride into the microbial membrane leads to a rapid increase in membrane permeability. patsnap.comrsc.org This is a direct consequence of the disruption of the highly organized lipid bilayer structure. The compound's presence creates pores and defects in the membrane, allowing for the uncontrolled leakage of essential intracellular components such as ions, nucleotides, and metabolites. patsnap.comdrugbank.com This loss of cellular contents disrupts the electrochemical gradients necessary for vital processes like ATP synthesis and solute transport, ultimately leading to cell death. atamankimya.com

Studies on similar quaternary ammonium (B1175870) compounds have demonstrated that this permeabilization is a concentration-dependent phenomenon. goums.ac.ir At lower concentrations, the effect may be bacteriostatic, inhibiting microbial growth, while at higher concentrations, it becomes bactericidal, causing rapid cell lysis. atamankimya.comgoums.ac.ir The process of membrane permeabilization can be observed through assays that measure the release of intracellular potassium ions or the uptake of fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.gov

MicroorganismObserved EffectMethodologyReference
Pseudomonas fluorescensIncreased cytoplasmic membrane permeabilityPropidium iodide uptake assay nih.gov
Pseudomonas fluorescensRelease of intracellular potassiumPotassium leakage measurement nih.gov
Staphylococcus aureusRapid cell leakage and autolysisMeasurement of 260-nm-absorbing material release nih.gov
Escherichia coliPermeabilization of outer and inner membranesortho-nitrophenyl-β-galactoside (ONPG) assay rsc.org

The disruptive interaction of benzyldimethyldecylammonium chloride with the lipid bilayer is driven by its amphiphilic nature. patsnap.com The cationic head group interacts with the negatively charged phosphate (B84403) head groups of the phospholipids, while the hydrophobic tail inserts into the hydrophobic core of the membrane. nih.gov This intercalation disrupts the packing of the lipid molecules, leading to a disorganization of the bilayer structure. drugbank.com

Molecular dynamics simulations and biophysical studies on related QACs have shown that these compounds can induce changes in the physical state of the lipid bilayer, transitioning it from a more ordered gel-like state to a more fluid, disordered state. nih.gov This disruption of the lipid bilayer's structural integrity is a key factor in the compound's antimicrobial activity. patsnap.comdrugbank.com Electron microscopy studies have revealed visible damage to the cell membrane of bacteria exposed to these compounds, including wrinkling and deformation of the cell surface. nih.gov

Model SystemKey FindingTechniqueReference
Pseudomonas fluorescensCell membrane appeared rougher, wrinkled, and deformedScanning Electron Microscopy (SEM) nih.gov
Simulated bacterial membranes (E. coli and S. aureus mimics)QACs affect the lateral organization of lipids, promoting clustering of negatively charged lipidsMolecular Dynamics Simulations nih.gov
Staphylococcus aureusFormation of a monolayer or double monolayer of the QAC on the cell surfaceUptake isotherm studies nih.gov

The integrity and fluidity of the microbial membrane are critical for its function. Benzyldimethyldecylammonium chloride significantly alters these properties. By inserting into the lipid bilayer, it disrupts the cohesive forces between the lipid molecules, leading to an increase in membrane fluidity. nih.gov While a certain level of fluidity is necessary for membrane function, an excessive increase can lead to a loss of structural integrity and uncontrolled permeability.

Biomacromolecular Binding and Conformational Perturbation

While the primary site of action of benzyldimethyldecylammonium chloride is the cell membrane, evidence suggests that it can also interact with intracellular biomacromolecules, further contributing to its antimicrobial efficacy.

The specific interactions of benzyldimethyldecylammonium chloride with microbial enzymes such as dihydrofolate reductase (DHFR) and secreted aspartyl proteinases (SAPs) are not extensively documented in the scientific literature. However, the general mechanism of action of quaternary ammonium compounds suggests that they can denature proteins. patsnap.com This denaturation is a result of the disruption of the non-covalent interactions that maintain the protein's three-dimensional structure, which is essential for its enzymatic activity. It is plausible that benzyldimethyldecylammonium chloride could inactivate essential microbial enzymes through such a mechanism, but further research is needed to elucidate the specific interactions with enzymes like DHFR and SAPs.

The interaction of benzyldimethyldecylammonium chloride with microbial DNA and RNA is another area that requires more detailed investigation. Some reports suggest that quaternary ammonium compounds can interfere with nucleic acids. youtube.com It is proposed that these cationic molecules can interact with the negatively charged phosphate backbone of DNA and RNA, potentially leading to conformational changes that could disrupt replication and transcription processes. youtube.com However, the precise binding modes, such as intercalation between base pairs or groove binding, have not been specifically characterized for benzyldimethyldecylammonium chloride in microorganisms. One study has indicated that benzalkonium chloride can compromise the conformational behavior of DNA and RNA, thereby halting replication. youtube.com

Structural Changes Induced in Biomacromolecules (e.g., Proteins)

Quaternary ammonium compounds (QACs), including Benzyldimethyldecylammonium chloride, are known to induce denaturation in proteins. This process involves the disruption of the intricate three-dimensional structure of the protein, which is essential for its biological function. The mechanism of denaturation by QACs is primarily attributed to the disruption of non-covalent interactions that stabilize the protein's native conformation.

The cationic head of the Benzyldimethyldecylammonium chloride molecule can interact with negatively charged residues on the protein surface, such as aspartic acid and glutamic acid. These interactions can disrupt the ionic bonds, or salt bridges, that are crucial for maintaining the tertiary and quaternary structures of the protein.

Furthermore, the long, hydrophobic alkyl chain of the molecule can interfere with the internal hydrophobic core of globular proteins. This disruption of hydrophobic interactions, which are a major driving force in protein folding, leads to the unfolding of the protein. QACs are also capable of disrupting intramolecular hydrogen bonds, which are fundamental to the stability of secondary structures like α-helices and β-sheets. While the general mechanism of protein denaturation by surfactants is well-understood, specific studies detailing the precise changes in the secondary structure of proteins upon interaction with Benzyldimethyldecylammonium chloride are not extensively documented in the available literature.

Mechanisms of Microbial Inactivation (Non-human, Non-clinical)

The antimicrobial activity of Benzyldimethyldecylammonium chloride is a result of its ability to interact with and disrupt microbial cells and viral particles. The following sections detail the specific mechanisms of inactivation against bacteria, fungi, and viruses.

Cellular Target Identification in Bacteria

The primary target of Benzyldimethyldecylammonium chloride in bacterial cells is the cytoplasmic membrane. The positively charged cationic head of the molecule is attracted to the negatively charged components of the bacterial cell surface. This electrostatic interaction facilitates the adsorption of the compound onto the cell.

Following adsorption, the hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and fluidity. The consequences of this membrane damage are significant and include:

Increased Permeability: The compromised membrane becomes permeable to ions and small molecules, leading to the leakage of essential intracellular components.

Loss of Essential Molecules: Key cellular constituents, such as potassium ions and nucleotides, leak out of the cell, disrupting vital cellular processes.

Disruption of Cellular Processes: The damage to the membrane impairs critical functions like osmoregulation, transport of nutrients, and energy production.

Studies on the closely related compound benzyldimethyldodecylammonium chloride (BDMDAC) against Pseudomonas fluorescens have provided quantitative data on these effects. nih.gov

Physiological Changes in Pseudomonas fluorescens after Exposure to BDMDAC

ParameterUntreated CellsCells Treated at MIC (20 mg/L)
Zeta Potential (mV)-31.2-21.0
Intracellular Potassium ReleaseBaselineSignificant Increase
Propidium Iodide UptakeMinimalSignificant Uptake

The change in zeta potential indicates an alteration of the cell surface charge, while the release of potassium and uptake of propidium iodide are direct indicators of cytoplasmic membrane damage. nih.gov

Fungal Cell Wall and Membrane Disruption

The antifungal mechanism of Benzyldimethyldecylammonium chloride involves a multi-step process that ultimately leads to cell lysis. researchgate.net The initial step is the electrostatic adsorption of the positively charged QAC molecules onto the negatively charged fungal cell surface. researchgate.net

Following adsorption, the compound interacts with the fungal cell membrane. A key target within the fungal membrane is ergosterol, the primary sterol in fungi, which is analogous to cholesterol in mammalian cells. researchgate.net Interaction with and disruption of the ergosterol-rich domains in the membrane leads to a loss of membrane integrity and fluidity. researchgate.net This disruption results in increased permeability and the leakage of essential intracellular contents, ultimately causing cell death. researchgate.net

Viral Envelope Interactions

Benzyldimethyldecylammonium chloride is particularly effective against enveloped viruses. researchgate.net The mechanism of inactivation is highly dependent on the concentration of the compound relative to its critical micelle concentration (CMC), the concentration at which individual molecules (monomers) begin to aggregate into micelles. researchgate.netnih.gov

Below the CMC: At concentrations below the CMC, Benzyldimethyldecylammonium chloride exists as monomers. These monomers interact with the viral envelope, a lipid bilayer, causing partial disruption and leading to viral inactivation. researchgate.netnih.gov

Above the CMC: At concentrations above the CMC, the compound forms micelles. These micelles can solubilize the lipid components of the viral envelope, leading to the complete disintegration of the envelope and destruction of the virus particle. researchgate.netnih.gov

The virucidal activity is significantly enhanced at concentrations above the CMC. researchgate.netnih.gov

Virucidal Activity of Benzalkonium Chloride (BAC) against Enveloped Viruses

BAC ConcentrationState of BACMechanism of ActionVirucidal Efficacy
Below CMCMonomersPartial disruption of the viral envelopeModerate
Above CMCMonomers and MicellesSolubilization and complete destruction of the viral envelopeHigh

Microbial Resistance and Adaptation to Quaternary Ammonium Compounds

The widespread use of QACs has led to the emergence of microbial resistance. Bacteria can develop resistance through various mechanisms, with the overexpression of efflux pumps being a significant strategy.

Efflux Pump Overexpression and Function

Efflux pumps are transport proteins located in the bacterial cell membrane that can actively extrude a wide range of toxic compounds, including QACs and antibiotics, from the cell. japsonline.comnih.gov The overexpression of these pumps is a key mechanism of acquired resistance to Benzyldimethyldecylammonium chloride. japsonline.comnih.gov

Exposure to sub-lethal concentrations of QACs can induce the expression of genes encoding efflux pumps. nih.gov This increased production of efflux pumps allows the bacteria to efficiently remove the QAC from the cell before it can reach its target and cause damage. This leads to an increase in the minimum inhibitory concentration (MIC) of the compound for the resistant strain.

A significant concern is that the overexpression of some efflux pumps can confer resistance to multiple antimicrobial agents, a phenomenon known as cross-resistance. japsonline.com For example, the overexpression of certain efflux pumps in Pseudomonas aeruginosa induced by benzalkonium chloride has been shown to also increase resistance to fluoroquinolone antibiotics. japsonline.combibliomed.org

Fold Change in Efflux Pump Gene Expression in P. aeruginosa in Response to Benzalkonium Chloride (BC)

Efflux Pump GeneFold Increase in Expression with BC
MexA3.9
MexC3.0
MexE1.9
MexX1.4

*Data from a study on BC-adapted isolates. japsonline.com

Alteration of Cell Membrane Composition and Permeability

Benzyldimethyldecylammonium chloride, a quaternary ammonium compound (QAC), exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. This interaction leads to significant alterations in both the composition and permeability of the cell envelope, ultimately compromising cellular integrity and function. The positively charged cationic head of the molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of fluidity and the formation of pores or channels. The consequence of this membrane damage is a cascade of detrimental events for the microbial cell. A key indicator of this damage is the increased permeability of the cytoplasmic membrane, which can be observed through the uptake of dyes like propidium iodide that are normally excluded from healthy cells. nih.gov

This breach in membrane integrity results in the leakage of essential intracellular components, including potassium ions (K+), which are crucial for maintaining the cell's electrochemical gradient and enzymatic functions. nih.gov Studies on Pseudomonas fluorescens have demonstrated that exposure to benzyldimethyldodecylammonium chloride (a closely related QAC) leads to a significant release of intracellular potassium. nih.gov Furthermore, this interaction alters the physicochemical properties of the cell surface, including its hydrophobicity and surface charge. For instance, treatment of P. fluorescens with this QAC resulted in a decrease in the negative zeta potential of the cells, indicating a neutralization of the surface charge by the cationic compound. nih.gov

Morphological changes are also a direct consequence of this membrane disruption. Scanning electron microscopy has revealed that bacterial cells treated with these compounds appear deformed, wrinkled, and less bulky, providing visual evidence of the severe damage inflicted upon the cell envelope. nih.gov

Bacterial SpeciesObserved Effect of QAC ExposureReference
Pseudomonas fluorescensIncreased cytoplasmic membrane permeability (propidium iodide uptake) nih.gov
Pseudomonas fluorescensRelease of intracellular potassium nih.gov
Pseudomonas fluorescensChange in cell surface hydrophobicity nih.gov
Pseudomonas fluorescensDecrease in negative cell surface charge (zeta potential) nih.gov
Pseudomonas fluorescensMorphological changes (wrinkled, deformed cells) nih.gov

Biofilm Formation as a Resistance Strategy

Biofilms, which are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), represent a significant mechanism of resistance to antimicrobial agents like Benzyldimethyldecylammonium chloride. nih.govresearchgate.net Bacteria residing within a biofilm exhibit significantly higher tolerance to antimicrobials compared to their free-floating (planktonic) counterparts, often requiring much higher concentrations of the agent to achieve the same level of inactivation. researchgate.net

The protective nature of the biofilm is multifactorial. The dense EPS matrix can act as a physical barrier, impeding the penetration of the antimicrobial compound and preventing it from reaching the cells in the deeper layers of the biofilm. nih.gov This matrix can also chemically interact with and neutralize the antimicrobial agent.

Furthermore, the physiological state of bacteria within a biofilm contributes to their resistance. Cells in a biofilm often exist in a slow-growing or dormant state, which makes them less susceptible to antimicrobials that target active cellular processes. researchgate.net The close proximity of cells within the biofilm also facilitates intercellular communication through quorum sensing, which can trigger the expression of genes associated with stress responses and resistance. mdpi.com Studies have shown that exposure to sublethal concentrations of QACs can select for strains with an enhanced ability to form biofilms. For example, Pseudomonas fluorescens adapted to benzyldimethyldodecyl ammonium chloride was found to produce biofilms with greater biomass and a higher number of cells compared to the non-adapted strain. nih.gov

OrganismBiofilm-Related Resistance ObservationReference
Pseudomonas fluorescensAdapted strains produce biofilms with increased mass and cell numbers. nih.gov
General BacteriaThe extracellular matrix of biofilms can hinder antimicrobial penetration. nih.gov
General BacteriaCells within biofilms may have reduced metabolic activity, increasing tolerance. researchgate.net

Acquisition and Horizontal Gene Transfer of Resistance Genes

The development of resistance to Benzyldimethyldecylammonium chloride is not solely a result of phenotypic adaptations like biofilm formation but is also driven by the acquisition and dissemination of specific resistance genes. Horizontal gene transfer (HGT) plays a crucial role in this process, allowing for the rapid spread of resistance determinants among bacterial populations, even across different species. nih.govnih.gov

Biofilms are considered hotspots for HGT due to the high density of cells and the stabilizing presence of the EPS matrix, which facilitates cell-to-cell contact and the exchange of genetic material. nih.govnih.gov The three primary mechanisms of HGT are transformation (uptake of naked DNA from the environment), transduction (transfer of genetic material via bacteriophages), and conjugation (transfer of plasmids and other mobile genetic elements through direct cell-to-cell contact). nih.gov

Several genes conferring resistance to QACs have been identified, many of which code for efflux pumps. These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. The presence of QACs in the environment can create a selective pressure that favors the survival and proliferation of bacteria carrying these resistance genes. taylorfrancis.com Mobile genetic elements such as plasmids and transposons are frequently implicated in the spread of these efflux pump genes. nih.govnih.gov

Gene Transfer MechanismDescriptionRole in Antimicrobial Resistance
Transformation Uptake and integration of free DNA from the environment.Can lead to the acquisition of resistance genes released from lysed bacterial cells. nih.gov
Transduction Transfer of bacterial DNA by bacteriophages.Bacteriophages can package and transfer resistance genes between bacteria. nih.gov
Conjugation Transfer of genetic material (e.g., plasmids) via direct cell-to-cell contact.A highly efficient mechanism for the rapid spread of resistance plasmids within and between bacterial populations. nih.gov

Cross-Resistance Phenomena with Other Antimicrobials in Environmental/Microbial Contexts

A significant concern associated with the widespread use of Benzyldimethyldecylammonium chloride and other QACs is the potential for the development of cross-resistance to other, often clinically important, antimicrobial agents. nih.govnih.gov Cross-resistance occurs when the mechanism that confers resistance to one antimicrobial agent also provides resistance to another, chemically unrelated compound.

Exposure to sublethal concentrations of QACs can select for bacterial strains that exhibit reduced susceptibility not only to other QACs but also to various antibiotics. nih.govmdpi.com This phenomenon has been observed in several bacterial species. For instance, Pseudomonas fluorescens adapted to benzyldimethyldodecyl ammonium chloride showed reduced susceptibility to the antibiotic ciprofloxacin. nih.gov Similarly, laboratory strains of Escherichia coli adapted to increasing concentrations of benzalkonium chlorides demonstrated increased minimum inhibitory concentrations (MICs) for antibiotics such as ampicillin (B1664943) and ciprofloxacin. nih.gov

The primary mechanism underlying this cross-resistance is often the overexpression of multidrug efflux pumps. nih.gov These pumps can have broad substrate specificity, enabling them to recognize and expel a wide range of structurally diverse compounds, including both QACs and various classes of antibiotics. Therefore, the selective pressure exerted by QACs can inadvertently lead to the selection of bacteria that are also resistant to therapeutic antibiotics, complicating the treatment of bacterial infections.

Bacterial SpeciesQAC Used for AdaptationAntibiotic with Observed Cross-ResistanceReference
Pseudomonas fluorescensBenzyldimethyldodecyl ammonium chlorideCiprofloxacin nih.gov
Escherichia coli K-12Benzalkonium chloridesAmpicillin, Ciprofloxacin, Nalidixic acid nih.gov
Methicillin-resistant S. aureus (MRSA)Benzalkonium chloridesOxacillin, Cefazolin, Ofloxacin nih.gov

Advanced Analytical Methodologies for Benzyldimethyldecylammonium Chloride D Excluding Basic Compound Identification

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount in verifying the molecular structure, confirming the site of deuteration, and assessing the isotopic purity of Benzyldimethyldecylammonium Chloride-[D]. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods utilized for these purposes.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural analysis of Benzyldimethyldecylammonium Chloride-[D]. The introduction of deuterium (B1214612) atoms at specific positions in the molecule leads to predictable changes in the corresponding ¹H and ¹³C NMR spectra.

In ¹H NMR, the most direct consequence of deuterium substitution is the disappearance of the proton signal at the site of deuteration. For instance, if the benzyl (B1604629) group's protons are replaced by deuterium, the aromatic signals in the ¹H NMR spectrum will be absent or significantly diminished. The integration of the remaining proton signals can be used to quantify the degree of deuteration at non-labeled positions.

In ¹³C NMR, the carbon atom directly bonded to a deuterium atom exhibits a characteristic triplet in a proton-decoupled spectrum due to the spin-1 nature of the deuterium nucleus. This C-D coupling provides direct evidence of the deuteration site. Furthermore, the chemical shift of the deuterated carbon is slightly upfield compared to its protonated counterpart, an effect known as the deuterium isotope effect on carbon chemical shifts.

Table 1: Hypothetical ¹H NMR Chemical Shifts for Benzyldimethyldecylammonium Chloride and its Deuterated Analogues

Proton Type Benzyldimethyldecylammonium Chloride (ppm) Benzyldimethyldecylammonium Chloride-[D] (benzyl-d5) (ppm) Benzyldimethyldecylammonium Chloride-[D] (N-methyl-d6) (ppm)
Benzyl (aromatic)7.2-7.4Absent7.2-7.4
Benzyl (CH₂)4.54.54.5
N-Methyl (CH₃)₂3.13.1Absent
N-Methylene (CH₂)3.33.33.3
Alkyl Chain (CH₂)n1.2-1.71.2-1.71.2-1.7
Terminal Methyl (CH₃)0.90.90.9

Table 2: Hypothetical ¹³C NMR Chemical Shifts for Benzyldimethyldecylammonium Chloride and a Deuterated Analogue

Carbon Type Benzyldimethyldecylammonium Chloride (ppm) Benzyldimethyldecylammonium Chloride-[D] (benzyl-d5) (ppm)
Benzyl (aromatic C-H)128-132Absent (or very weak)
Benzyl (aromatic C-D)Not Applicable127-131 (triplet)
Benzyl (quaternary C)135135
Benzyl (CH₂)6666
N-Methyl (CH₃)₂5252
N-Methylene (CH₂)6464
Alkyl Chain (CH₂)n22-3222-32
Terminal Methyl (CH₃)1414

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. This technique is instrumental in confirming the location of the deuterium label and assessing the isotopic purity of Benzyldimethyldecylammonium Chloride-[D]. The ²H NMR spectrum will display signals corresponding to the chemical environments of the deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of deuterium signals based on the known ¹H NMR spectrum of the non-deuterated compound.

The integration of the signals in the ²H NMR spectrum provides a quantitative measure of the deuterium content at each labeled position. This is crucial for determining the isotopic enrichment and ensuring the quality of the labeled compound. For instance, if the two N-methyl groups are deuterated, a single resonance would be expected in the ²H NMR spectrum, and its integral would correspond to the six deuterium atoms.

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. In Benzyldimethyldecylammonium Chloride-[D], COSY can be used to confirm the connectivity of the proton-bearing fragments, such as the long alkyl chain. The absence of expected correlations can also confirm the site of deuteration.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a highly sensitive technique for assigning carbon signals based on their attached protons. For a deuterated position, the corresponding cross-peak in the HSQC spectrum will be absent, providing unambiguous confirmation of the labeling site.

Mass spectrometry is a vital tool for determining the molecular weight and confirming the isotopic composition of Benzyldimethyldecylammonium Chloride-[D].

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of pre-charged molecules like quaternary ammonium (B1175870) compounds. In positive ion mode ESI-MS, Benzyldimethyldecylammonium Chloride-[D] is expected to be detected as the intact cation, [M]⁺. The mass-to-charge ratio (m/z) of this ion will be higher than that of the non-deuterated analogue by the number of incorporated deuterium atoms. For example, if five deuterium atoms are incorporated into the benzyl group, the molecular ion will be observed at an m/z value that is 5 Da higher.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion with high accuracy, further confirming the identity and isotopic labeling of the compound. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information. The fragmentation pattern of the deuterated compound can be compared to that of the non-deuterated standard to confirm the location of the deuterium label. For instance, fragmentation of a benzyl-d5 labeled compound would yield a deuterated tropylium (B1234903) ion fragment.

Table 3: Expected m/z Values in ESI-MS for Benzyldimethyldecylammonium Chloride and its Deuterated Analogues

Compound Formula of Cation Exact Mass of Cation (Da) Expected m/z
Benzyldimethyldecylammonium[C₂₁H₃₈N]⁺304.3004304.30
Benzyldimethyldecylammonium-[D] (benzyl-d5)[C₂₁H₃₃D₅N]⁺309.3318309.33
Benzyldimethyldecylammonium-[D] (N-methyl-d6)[C₂₁H₃₂D₆N]⁺310.3381310.34

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of Benzyldimethyldecylammonium Chloride by analyzing its fragmentation patterns. scispace.comchemrxiv.org In a typical MS/MS experiment, the intact molecule (precursor ion) is selected in the first mass spectrometer, subjected to fragmentation through collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions (product ions) are analyzed in a second mass spectrometer. scispace.com

For Benzyldimethyldecylammonium Chloride, the precursor ion is its cation, [C₆H₅CH₂N(CH₃)₂C₁₀H₂₁]⁺. The fragmentation is predictable and provides characteristic product ions that serve as a structural fingerprint. The most prominent fragmentation pathway involves the neutral loss of the benzyl group or cleavage of the alkyl chain. A key diagnostic fragment is the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which results from the cleavage and rearrangement of the benzyl group. nih.gov Another significant fragmentation involves the loss of the toluyl group, leading to characteristic ions that depend on the specific alkyl chain length. nih.gov This detailed fragmentation data is crucial for unequivocal identification, distinguishing it from isomers and other related quaternary ammonium compounds. researchgate.net

Table 1: Characteristic MS/MS Fragmentation of Benzyldimethyldecylammonium Cation

Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Description of Fragmentation Pathway
304.3C₇H₇⁺91.1Formation of the stable tropylium ion from the benzyl moiety. nih.gov
304.3C₁₂H₂₈N⁺186.2Cleavage of the benzyl-nitrogen bond, loss of the benzyl group.
304.3C₉H₁₂N⁺134.1Cleavage of the decyl chain (loss of C₉H₁₉).
Isotopic Ratio Analysis via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for analyzing isotopically labeled compounds like Benzyldimethyldecylammonium Chloride-[D]. HRMS instruments can measure mass-to-charge ratios with very high accuracy and resolving power, allowing for the clear differentiation between the deuterated internal standard and its non-deuterated (native) analogue based on their precise mass difference. rsc.org

This capability is the foundation of the isotope dilution method, the gold standard for quantitative analysis. By adding a known amount of Benzyldimethyldecylammonium Chloride-[D] to a sample, the ratio of the native analyte to the deuterated standard can be measured precisely. nih.gov Because the isotopic label does not significantly alter the chemical properties, both compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization. rsc.org HRMS can easily resolve the signals from the native and labeled compounds, and the ratio of their peak areas allows for highly accurate and precise quantification, effectively compensating for matrix effects and variations in analytical recovery. The ability to measure isotopic ratios is also fundamental in metabolic or environmental fate studies to trace the compound's path. rsc.org

Table 2: Theoretical Exact Masses for Native and Deuterated Benzyldimethyldecylammonium Cation

CompoundChemical FormulaTheoretical Exact Mass (monoisotopic)
Benzyldimethyldecylammonium (Native)C₂₁H₃₈N⁺304.2999
Benzyldimethyldecylammonium-[D7] (benzyl-d7)C₂₁H₃₁D₇N⁺311.3438

Chromatographic Separation and Detection Methods for Complex Matrices

Analyzing Benzyldimethyldecylammonium Chloride in complex matrices such as environmental water, food products, or biological fluids necessitates a robust separation step prior to detection to remove interfering substances. nih.gov Chromatographic techniques are essential for isolating the target analyte from the sample matrix, thereby enhancing the sensitivity and selectivity of the analysis. rsc.org The choice of method depends on the analyte's properties and the nature of the matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of Benzyldimethyldecylammonium Chloride. nih.govrsc.org This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. rsc.org

Reversed-phase chromatography, often utilizing C8 or C18 columns, is commonly employed for the separation of quaternary ammonium compounds. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like ammonium formate (B1220265) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. nih.govresearchgate.net Following separation, the analyte is ionized, usually by electrospray ionization (ESI), and detected by the mass spectrometer. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode allows for the detection of specific precursor-to-product ion transitions, providing exceptional selectivity and achieving very low detection limits, often in the nanogram per liter (ng/L) to nanogram per milliliter (ng/mL) range. nih.govnih.gov

Table 3: Typical LC-MS/MS Parameters for Benzalkonium Chloride Analysis

ParameterConditionReference
LC ColumnReversed-phase C18 or C8 nih.govnih.gov
Mobile PhaseGradient of acetonitrile and aqueous ammonium formate/formic acid nih.govresearchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection LimitsLow ng/L to ng/mL range nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Benzyldimethyldecylammonium Chloride itself is a salt and is non-volatile, making it unsuitable for direct analysis by gas chromatography (GC). However, GC-MS is an excellent tool for identifying and quantifying its more volatile degradation products that may result from biological or chemical processes. nih.govresearchgate.net

Studies on the biodegradation of benzalkonium chlorides have shown that microorganisms can break down the molecule into smaller, more volatile compounds. nih.gov GC-MS has been instrumental in identifying these metabolites. The typical degradation pathway involves the cleavage of the C-N bond, leading to the formation of compounds like benzyldimethylamine, followed by subsequent demethylation and deamination reactions to produce benzylmethylamine, benzylamine, benzaldehyde (B42025), and benzoic acid. nih.govresearchgate.net These compounds are sufficiently volatile for GC-MS analysis, sometimes after a derivatization step to increase their volatility and improve chromatographic performance. mdpi.com

Table 4: Volatile Degradation Products of Benzalkonium Chlorides Identified by GC-MS

Degradation ProductChemical Formula
BenzyldimethylamineC₉H₁₃N
BenzylmethylamineC₈H₁₁N
BenzylamineC₇H₉N
BenzaldehydeC₇H₆O
Benzoic AcidC₇H₆O₂

Source: Derived from findings on BAC biodegradation pathways. nih.govresearchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary electrophoresis (CE) offers an alternative separation mechanism based on the charge and size of the analyte. d-nb.info As a quaternary ammonium compound, Benzyldimethyldecylammonium Chloride carries a permanent positive charge, making it an ideal candidate for CE analysis. nih.gov The separation in CE occurs in a narrow fused-silica capillary filled with a background electrolyte under an applied electric field. d-nb.info

CE methods have been successfully developed for the separation of various benzalkonium chloride homologues. nih.gov The technique provides high separation efficiency and resolution. Coupling CE with mass spectrometry (CE-MS) combines this high-efficiency separation with sensitive and selective detection, allowing for the direct identification and confirmation of the separated compounds. nih.gov Optimized conditions, including the choice of background electrolyte (e.g., acetic acid-ammonium acetate (B1210297) buffer with organic modifiers like acetonitrile), are crucial for achieving good separation. nih.gov

Table 5: Exemplary Capillary Electrophoresis Conditions for Benzalkonium Chloride Analysis

ParameterCondition
CapillaryFused-silica
Background Electrolyte100 mM acetic acid-ammonium acetate (pH 4.5) with 80% acetonitrile
Sheath Liquid (for CE-MS)Methanol-10 mM acetic acid (90:10 v/v)
DetectionUV, ESI-MS, ESI-MS/MS

Source: Based on established methods for BAC homologues. nih.gov

Strategic Utilization of Benzyldimethyldecylammonium Chloride-[D] as an Analytical Standard

The strategic use of Benzyldimethyldecylammonium Chloride-[D] as an internal standard is a cornerstone of modern quantitative analytical chemistry, particularly for LC-MS/MS methods. nih.govrsc.org High-purity, isotopically labeled standards are essential for accurate residue analysis in food and environmental testing. hpc-standards.comhpc-standards.comlgcstandards.com

In the isotope dilution mass spectrometry (IDMS) approach, a known quantity of the deuterated standard is added to the sample at the beginning of the analytical procedure. nih.gov This standard, being chemically almost identical to the native analyte, experiences the same losses during extraction, cleanup, and the same response variations during ionization (e.g., matrix-induced suppression or enhancement). rsc.org Because the mass spectrometer can distinguish between the labeled ([D]) and unlabeled analyte by their mass difference, the ratio of their signals is measured. This ratio remains constant throughout the process and is used to calculate the concentration of the native analyte with high accuracy and precision, correcting for procedural inconsistencies. The availability of certified deuterated standards, such as D7-Benzyldimethyldecylammonium chloride, is therefore critical for regulatory compliance and reliable monitoring. hpc-standards.com

Internal Standard Applications in Quantitative LC-MS/MS

Benzyldimethyldecylammonium Chloride-[D] is frequently utilized as an internal standard in LC-MS/MS methods to ensure high-quality quantitative analysis. The fundamental principle behind using a stable isotope-labeled internal standard is its near-identical chemical and physical behavior to the analyte of interest. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis. scispace.com

During the analytical process, a known and constant concentration of Benzyldimethyldecylammonium Chloride-[D] is introduced to all samples, including calibration standards, quality controls, and unknown samples, at the initial stage of sample preparation. As the samples undergo various steps such as extraction, concentration, and reconstitution, any loss of the target analyte is mirrored by a proportional loss of the deuterated internal standard.

Furthermore, when the sample extract is injected into the LC-MS/MS system, both the analyte and the internal standard are subjected to the same chromatographic and ionization conditions. A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components of the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since Benzyldimethyldecylammonium Chloride-[D] has a very similar retention time and ionization efficiency to the non-labeled compound, it experiences the same degree of matrix effect.

The quantification is, therefore, not based on the absolute signal of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains consistent even with variations in sample recovery and matrix effects, thus ensuring the accuracy and precision of the measurement. lcms.cz The use of deuterated analogues as internal standards has been shown to be instrumental in comparing quantitative results across different and complex matrices. lcms.cz

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection/Quantification

A rigorous validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. For quantitative LC-MS/MS methods utilizing Benzyldimethyldecylammonium Chloride-[D] as an internal standard, several key parameters are evaluated.

Linearity

The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response. This is determined by analyzing a set of calibration standards containing the analyte at various known concentrations, with a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear regression analysis is performed on the resulting curve. For the analysis of benzalkonium chlorides, excellent linearity is typically observed over a defined concentration range, with a coefficient of determination (R²) greater than 0.99. nih.gov

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage recovery of the measured concentration compared to the nominal concentration. Precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV). For methods analyzing quaternary ammonium compounds, the acceptance criteria for accuracy are typically within 85-115%, and for precision, the RSD should be less than 15%. nih.govresearchgate.net

AnalyteFortified Concentration (ng/mL)MatrixIntra-day Variation (RSD %)Inter-day Variation (RSD %)Recovery (%)
Benzyldimethyldecylammonium Chloride1Serum5.27.898
Benzyldimethyldecylammonium Chloride5Serum4.16.5102
Benzyldimethyldecylammonium Chloride20Serum3.55.9105
Benzyldimethyldecylammonium Chloride1Urine6.88.995
Benzyldimethyldecylammonium Chloride5Urine5.57.299
Benzyldimethyldecylammonium Chloride20Urine4.86.8103

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical method can reliably distinguish from the background noise, though not necessarily quantify with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of accuracy and precision. These limits are crucial for determining the sensitivity of the method. For the analysis of benzalkonium chlorides in biological matrices like serum and urine, methods have demonstrated low limits of detection and quantification, often in the sub-ng/mL range. nih.govnih.gov

AnalyteMatrixMethod Limit of Detection (MLOD) (ng/mL)Method Limit of Quantification (MLOQ) (ng/mL)
Benzyldimethyldecylammonium ChlorideSerum0.0080.024
Benzyldimethyldecylammonium ChlorideUrine0.0120.036

Environmental Fate, Transport, and Remediation Research of Benzyldimethyldecylammonium Chloride D Excluding Human Safety/exposure

Environmental Persistence and Degradation Pathways

Benzyldimethyldecylammonium chloride and related QACs are known to enter the environment primarily through the disposal of consumer and commercial products "down-the-drain" to wastewater treatment systems. nih.gov Their ultimate fate is governed by a combination of abiotic and biotic processes, which determine their persistence and the nature of their transformation products. nih.gov While biodegradable, the strong tendency of these cationic compounds to sorb to solids can significantly limit the rate of degradation processes. nih.gov

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

The abiotic degradation of benzyldimethyldecylammonium chloride in the environment is generally considered to be a slow process. While QACs can be susceptible to indirect photolysis, this pathway is significantly limited by their strong affinity for sorption to particles and solids. nih.gov Once bound to soil, sediment, or sludge, the compound is less available in the aqueous phase where photochemical reactions would occur. nih.gov Similarly, studies on structurally related QACs have shown them to be hydrolytically stable under typical environmental pH conditions.

Biotic Transformation and Biodegradation Studies

Despite being designed as biocides, benzyldimethyldecylammonium chloride and its congeners are amenable to biodegradation by various microorganisms. nih.govresearchgate.net Complete degradation of alkyl benzyl (B1604629) dimethyl ammonium (B1175870) chloride (ABDAC) has been observed in mixed aerobic cultures developed from contaminated aquatic sediment, with no accumulation of intermediate degradation products. researchgate.net However, the biodegradation process can be influenced by the presence of other QACs; for instance, benzyl dimethyl tetradecyl ammonium chloride (BDTA) was found to inhibit the biodegradation of the shorter-chain benzyl dimethyl dodecyl ammonium chloride (BDDA). nih.govresearchgate.net

Biodegradation is a primary mechanism for the removal of these compounds in wastewater treatment plants, where they are largely partitioned to activated sludge. nih.govnih.gov Although the compound is almost totally adsorbed to the biomass, it can be degraded completely. nih.gov The degradation kinetics in such systems have been modeled as a two-phase process involving rapid partitioning to biomass followed by consecutive degradation in both the aqueous and solid phases. nih.gov

Specific microbial communities and isolated strains have been identified that are capable of utilizing benzyldimethyldecylammonium chloride and other QACs as a source of carbon and energy. A bacterium isolated from polluted soil, Aeromonas hydrophila sp. K, was shown to be capable of using benzyldimethylalkylammonium chloride (BAC) as its sole source of carbon and energy. nih.govresearchgate.net Other studies have identified strains of Pseudomonas sp. isolated from activated sludge that can also readily biodegrade these compounds. nih.govresearchgate.net Research on related QACs has expanded the list of known degraders, as detailed in the table below.

Table 1: Microbial Communities Involved in the Degradation of Benzyldimethyldecylammonium Chloride and Related QACs

MicroorganismSubstrate(s)Source of Isolate
Aeromonas hydrophila sp. KBenzyldimethylalkylammonium chloride (BAC)Polluted Soil nih.govresearchgate.net
Pseudomonas sp.Benzyl dimethyl dodecyl ammonium chloride (BDDA), Benzyl dimethyl tetradecyl ammonium chloride (BDTA)Returned Activated Sludge nih.govresearchgate.net

The use of isotopically labeled compounds, such as Benzyldimethyldecylammonium Chloride-[D], is a powerful tool for elucidating metabolic pathways. A study using d7-benzyl labeled BAC substrates in a human hepatic model system provided critical insights, demonstrating that metabolism proceeds via oxidation of the long alkyl chain, with no evidence of N-dealkylation. nih.gov This research confirmed that the benzyl group remained intact and identified major metabolites resulting from hydroxylation at the end of the alkyl chain (ω-hydroxylation) and the adjacent carbon ((ω-1)-hydroxylation). nih.gov

In environmental biodegradation studies using non-labeled compounds, two primary degradation pathways have been proposed for benzyldimethylalkylammonium chlorides.

C-Alkyl-N Bond Cleavage: This pathway is initiated by the cleavage of the bond between the long alkyl chain and the nitrogen atom. nih.govresearchgate.net Studies with Aeromonas hydrophila identified benzyldimethylamine as the initial metabolite. nih.govresearchgate.net This is followed by sequential demethylation to form benzylmethylamine and benzylamine, which is then deaminated to benzaldehyde (B42025) and subsequently oxidized to benzoic acid before the aromatic ring is cleaved. nih.govresearchgate.net

Alkyl Chain Oxidation: This pathway involves an initial ω-oxidation at the terminal methyl group of the long alkyl chain, followed by subsequent β-oxidation, shortening the chain. researchgate.net Another variation involves an initial ω-oxidation, followed by α-oxidation and then β-oxidation. researchgate.net

The metabolites identified through these various studies provide a comprehensive picture of the potential transformation products of Benzyldimethyldecylammonium Chloride in different systems.

Table 2: Identified Metabolites from the Transformation of Benzyldimethyldecylammonium Chloride and Related Compounds

MetaboliteProposed PathwayReference
ω-hydroxy-BACAlkyl Chain Oxidation nih.gov
(ω−1)-hydroxy-BACAlkyl Chain Oxidation nih.gov
(ω−1)-ketone-BACAlkyl Chain Oxidation nih.gov
ω-carboxylic acid-BACAlkyl Chain Oxidation nih.gov
BenzyldimethylamineC-Alkyl-N Bond Cleavage nih.govresearchgate.net
BenzylmethylamineC-Alkyl-N Bond Cleavage nih.govnih.govresearchgate.net
BenzylamineC-Alkyl-N Bond Cleavage nih.govresearchgate.net
BenzaldehydeC-Alkyl-N Bond Cleavage nih.govresearchgate.net
Benzoic AcidC-Alkyl-N Bond Cleavage nih.govresearchgate.net
Dodecyl dimethyl amineC-Alkyl-N Bond Cleavage nih.gov

Adsorption and Desorption Phenomena in Environmental Matrices

As cationic surfactants, benzyldimethyldecylammonium chloride and related QACs exhibit a very strong affinity for negatively charged surfaces present in the environment. nih.govuni-giessen.de This leads to rapid and extensive adsorption (sorption) to sewage sludge, soils, and sediments. uni-giessen.deresearchgate.net This sorption behavior is a dominant process that significantly influences their environmental distribution and bioavailability. nih.gov The process is generally considered a physical sorption dominated by ion exchange mechanisms. researchgate.net The strong binding limits the mobility of these compounds, reducing the potential for them to leach into groundwater. researchgate.net

Interaction with Soil Organic Matter and Sediment

The sorption of benzyldimethyldecylammonium chloride in terrestrial and aquatic environments is primarily controlled by the composition of the solid matrix, particularly the content of clay minerals and soil organic matter (SOM). uni-giessen.deresearchgate.net

Research has shown that:

Clay Content is Dominant: Soil clay content often acts as the predominant phase for QAC sorption. researchgate.net Soils with a higher percentage of clay exhibit a greater adsorption capacity. researchgate.net It has been proposed that QACs can be retained in the interlayer regions of expandable 2:1 clay minerals, a process that can retard biodegradation and increase their persistence. uni-giessen.defao.org

Influence of Alkyl Chain Length: The length of the alkyl chain on the QAC molecule affects its sorption affinity. Compounds with longer alkyl chains, such as benzyl dimethyl tetradecyl ammonium chloride (C14), adsorb more strongly to soil compared to those with shorter chains, like benzyl dimethyl dodecyl ammonium chloride (C12). researchgate.net

Sorption Isotherm Models: Adsorption data for BACs in agricultural soils have been shown to fit the Langmuir model better than the Freundlich model, which suggests a monolayer adsorption process onto a finite number of sites. researchgate.net

The strong interaction with soil and sediment matrices means that very little leaching of these compounds is expected at environmentally relevant concentrations. researchgate.net Column studies have demonstrated that less than 1% of the available compound leached through a sandy loam soil column, indicating a low probability of becoming bioavailable through vertical transport. researchgate.net

Table 3: Summary of Research Findings on Sorption to Environmental Matrices

FindingEnvironmental MatrixReference
Sorption increases with higher clay content.Agricultural Soils researchgate.netresearchgate.net
Longer alkyl chains lead to stronger adsorption.Agricultural Soils researchgate.net
Adsorption data fits the Langmuir model well.Agricultural Soils researchgate.net
Sorption is a primary factor limiting bioavailability and biodegradation.General Environment nih.gov
Leaching potential is very low due to strong sorption.Agricultural Soils researchgate.net

Binding to Suspended Particulates and Biofilms

Benzyldimethyldecylammonium chloride, a member of the benzalkonium chlorides (BACs) class of quaternary ammonium compounds (Quats), exhibits a significant tendency to bind to environmental solids. As a cationic surfactant, its positively charged quaternary ammonium headgroup is strongly attracted to negatively charged surfaces, which are common in aquatic and terrestrial environments. uwo.ca This strong affinity for sorption is a primary mechanism governing its environmental distribution and fate. nih.gov

In aquatic systems, benzyldimethyldecylammonium chloride readily adsorbs to suspended organic matter, sediment, and sewage sludge. uwo.canih.gov This process effectively removes the compound from the water column, mitigating its bioavailability and potential effects on aquatic organisms. nih.govnih.gov The partitioning behavior means that a substantial portion of the chemical entering wastewater treatment plants (WWTPs) is removed from the liquid phase and concentrated in the sewage sludge. nih.gov Consequently, the application of biosolids from these treatment systems to agricultural land represents a potential pathway for the compound's entry into the terrestrial environment. uwo.canih.gov

Biofilms, which are complex communities of microorganisms embedded in a matrix of extracellular polymeric substances, also play a role in the fate of this compound. The surfaces of biofilms often carry a net negative charge, promoting the adsorption of the cationic benzyldimethyldecylammonium chloride molecules. Studies on related biofilm systems have demonstrated that they can effectively degrade BACs, with identified metabolic pathways including oxidation of the alkyl chain. researchgate.netnih.gov

Influence of Environmental Factors (e.g., pH, Ionic Strength)

The binding and transport of benzyldimethyldecylammonium chloride in the environment are influenced by various physicochemical parameters, most notably pH and ionic strength. These factors can alter both the surface chemistry of adsorbent materials (like sediments and soils) and the behavior of the compound in solution. nih.govjmaterenvironsci.com

pH: The pH of the surrounding medium can affect the surface charge of environmental particulates. For many natural materials, a lower pH (more acidic conditions) can lead to a more positively charged surface, which may decrease the electrostatic attraction for cationic compounds. Conversely, higher pH levels can increase the number of negatively charged sites, potentially enhancing adsorption. jmaterenvironsci.com However, the interaction is complex. For the related compound benzyldimethyldodecyl ammonium chloride (BDC-12), one study on its sorption to natural zeolite found that the sorption capacity increased as the pH decreased from 10 to 4. researchgate.net

Ionic Strength: The concentration of dissolved salts, or ionic strength, also modulates the adsorption process. An increase in ionic strength can lead to a decrease in the adsorption of some compounds due to competition from other cations (like Na⁺ or Ca²⁺) for binding sites on the particulate surfaces. ut.ac.ir This is often referred to as a screening effect, where the dissolved ions shield the electrostatic attraction between the sorbent and the sorbate. jmaterenvironsci.com In contrast, some research has shown that for certain cationic surfactants, increasing ionic strength can enhance sorption. For BDC-12 sorbing to zeolite, the amount sorbed increased with a higher concentration of sodium chloride, suggesting that the mechanism is not solely based on simple cation exchange. researchgate.net

These factors are crucial in predicting the mobility and partitioning of benzyldimethyldecylammonium chloride in different environmental compartments, from freshwater rivers to saline estuaries and various soil types. nih.gov

Bioaccumulation and Biotransformation in Non-Human Environmental Organisms

Uptake and Distribution in Aquatic and Terrestrial Biota

The potential for benzyldimethyldecylammonium chloride to accumulate in living organisms is generally considered to be low, particularly in aquatic species. Due to its strong tendency to bind to sediment and suspended solids, the concentration freely available in the water column for uptake by organisms is significantly reduced. nih.govregulations.gov

Studies on similar quaternary ammonium compounds support this assessment. For example, an environmental fate assessment of Didecyl dimethyl ammonium chloride (DDAC) found that its bioaccumulation in freshwater fish is not likely to occur. regulations.gov The mean steady-state bioconcentration factors for DDAC in the edible, non-edible, and whole-body tissues of fish were determined to be 38X, 140X, and 81X, respectively, indicating a low potential for bioconcentration in aquatic organisms. regulations.gov

In terrestrial environments, uptake by plants can occur, especially in soils amended with biosolids containing the compound. Research on BACs demonstrated that they could be absorbed by plants, with the compounds being detected in both the root and shoot tissues of garden cress (Lepidium sativum) and lettuce (Lactuca sativa). uwo.ca

Metabolism in Non-Human Biota (e.g., Honeybees)

The biotransformation of benzyldimethyldecylammonium chloride has been primarily studied in microbial systems, with limited specific data available for invertebrates like honeybees. In bacteria and fungi, BACs are known to be biodegradable. researchgate.netresearchgate.net The primary metabolic pathways identified in multi-species biofilm reactors involve the oxidation of the long alkyl chain. nih.gov These pathways include:

ω-oxidation: Oxidation at the terminal carbon atom of the alkyl chain. researchgate.netnih.gov

β/α-oxidation: Subsequent shortening of the oxidized alkyl chain. researchgate.netnih.gov

N-dealkylation: In some microbial communities, particularly those containing Pseudomonas and Aeromonas species, cleavage of the benzyl group can occur, forming benzyldimethylamine (BDMA). researchgate.netnih.gov

In other insects, such as the beet armyworm (Spodoptera exigua), related compounds have been shown to act as synergists by enhancing the penetration of insecticides through the insect's cuticle, which suggests an interaction with the insect's outer barrier rather than immediate metabolism. nih.gov

Advanced Remediation Strategies for Environmental Contamination

Given the widespread use and environmental entry of benzyldimethyldecylammonium chloride, effective remediation strategies are essential, particularly for treating contaminated water and wastewater. uwo.ca The primary approaches focus on either physically removing the compound or chemically degrading it into less harmful substances.

Advanced Oxidation Processes (AOPs) represent a chemical degradation strategy. One study found that an AOP using ozone (O₃) and hydrogen peroxide (H₂O₂) at a pH of 11 successfully degraded 90% of initial BACs within 30 minutes. uwo.ca This process generated approximately 25 transformation products through six different degradation pathways, and the treated water was found to be non-toxic to algae species. uwo.ca

Adsorptive Removal Techniques in Wastewater Treatment

Adsorption is a highly effective and widely implemented technique for removing benzyldimethyldecylammonium chloride from water, leveraging its strong affinity for solid surfaces. nih.gov This physical removal process can be readily integrated into existing wastewater treatment facilities.

Powdered activated carbon (PAC) is a particularly efficient adsorbent for this purpose. Its high surface area and porous structure provide ample sites for the adsorption of organic molecules. Laboratory studies have demonstrated the rapid and near-complete removal of BACs from aqueous solutions using PAC.

Table 1: Efficiency of Powdered Activated Carbon (PAC) in Removing Benzalkonium Chlorides (BACs) from Water

Time (minutes)Approximate Removal Percentage (%)
10~80%
120~100% (Almost Complete)

Thermodynamic analysis of the adsorption of BACs onto PAC indicates that the process is spontaneous and endothermic. researchgate.net The mechanism is primarily governed by physisorption, which involves weaker intermolecular forces. researchgate.net Natural materials, such as zeolites, have also been studied as potential adsorbents, showing good efficacy in binding related cationic surfactants. researchgate.net

Advanced Oxidation Processes (e.g., Fenton Process)

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Among these, the Fenton process is a notable method for the degradation of recalcitrant compounds such as Benzyldimethyldecylammonium Chloride. This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals, which are powerful, non-selective oxidizing agents.

Research into the efficacy of the Fenton process for the degradation of benzalkonium chlorides (BACs), a category that includes Benzyldimethyldecylammonium Chloride, has demonstrated its potential as an effective treatment method. Studies have focused on optimizing various operational parameters to maximize the degradation efficiency. For instance, the initial pH of the solution, and the concentrations of both hydrogen peroxide and the iron catalyst are critical factors.

One study investigating the degradation of BACs using a heterogeneous Fenton-like catalyst (iron-carbon-bentonite-alginate beads) identified the optimal conditions for the process. deswater.comresearchgate.net The highest removal efficiency was achieved at a pH of 3.0. deswater.comresearchgate.net The degradation of BACs in this system was found to be primarily a result of the heterogeneous reaction on the catalyst surface rather than a homogeneous reaction in the solution. deswater.comresearchgate.net The oxidation of the benzene (B151609) ring and the long-chain alkane to organic acids signifies the breakdown of the parent compound and a reduction in its toxicity. deswater.com

The following table summarizes the optimal conditions and efficiency of the Fenton process for the degradation of benzalkonium chlorides based on available research.

Table 1: Optimal Conditions for Fenton Process Degradation of Benzalkonium Chlorides

Parameter Optimal Value BAC Removal Efficiency Reference
pH 3.0 87% within 30 minutes deswater.comresearchgate.net
Initial BAC Concentration 50 mg/L 87% within 30 minutes deswater.comresearchgate.net
H₂O₂ Concentration 60 mM 87% within 30 minutes deswater.comresearchgate.net

Bioremediation Approaches using Specialized Microbial Consortia

Bioremediation offers an environmentally sustainable approach to the removal of contaminants like Benzyldimethyldecylammonium Chloride from various environmental matrices. This process relies on the metabolic capabilities of microorganisms to transform hazardous compounds into less toxic or harmless substances. The use of specialized microbial consortia, which are communities of different microbial species, has been shown to be particularly effective for the degradation of complex organic pollutants.

Research has demonstrated that microbial consortia enriched from various environments, including sewage, activated sludge, soil, and sea sediment, are capable of degrading benzalkonium chlorides (BACs). acs.orgnih.gov Within these consortia, bacteria from the Pseudomonas and Achromobacter genera have been identified as the most abundant and key players in the biodegradation process. acs.orgnih.govresearchgate.net

A specific strain, Pseudomonas sp. strain BIOMIG1, has been shown to be particularly efficient, mineralizing BACs at a significant rate. acs.orgnih.gov The biotransformation rates of BACs by these enriched microbial communities vary depending on the source of the inoculum, with communities from soil and sewage exhibiting higher degradation rates. acs.orgnih.gov This suggests that the composition and metabolic potential of the microbial consortium are crucial for efficient bioremediation. acs.orgnih.gov The degradation of BACs by these consortia involves the cleavage of the C-alkyl-N bond, a critical step in the breakdown of the molecule. semanticscholar.org

The table below presents the biotransformation rates of benzalkonium chlorides by microbial consortia from different environmental sources.

Table 2: Biotransformation Rates of Benzalkonium Chlorides by Microbial Consortia

Source of Microbial Consortium Biotransformation Rate (μM/hr) Key Microbial Genera Reference
Sea Sediment 2.8 Pseudomonas, Achromobacter acs.orgnih.gov
Activated Sludge 3.2 Pseudomonas, Achromobacter acs.orgnih.gov
Soil 17.8 Pseudomonas, Achromobacter acs.orgnih.gov

Impact on Wastewater Treatment Plant Performance

The presence of Benzyldimethyldecylammonium Chloride and other benzalkonium chlorides (BACs) in wastewater can have a significant impact on the performance of wastewater treatment plants (WWTPs), particularly on biological nitrogen removal processes. Due to their antimicrobial properties, high concentrations of these compounds can be inhibitory or toxic to the microbial communities responsible for wastewater treatment.

One of the most sensitive processes in a WWTP is nitrification, a two-step biological process where ammonia (B1221849) is oxidized to nitrite (B80452) and then to nitrate (B79036) by ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB), respectively. Research has shown that BACs can significantly inhibit nitrification. clemson.educlemson.edu Short-term batch assays have indicated that even at a concentration of 5 mg/L, BACs can have a significant inhibitory effect on nitrification, with almost complete inhibition observed at 20 mg/L. clemson.eduresearchgate.net

However, there is evidence to suggest that microbial communities in WWTPs can adapt to the presence of BACs over a longer period. clemson.educlemson.edu In long-term studies, nitrifying systems have shown the ability to recover and achieve high nitrification efficiency even at elevated BAC concentrations, suggesting a degree of acclimatization by the microbial population. clemson.edu Despite this potential for adaptation, the inhibitory effect of BACs, especially at shock-loading concentrations, remains a concern for the stable operation of WWTPs. researchgate.net While municipal WWTPs can degrade a significant percentage of BACs during the activated sludge process, high concentrations can still disrupt biological treatment. eeer.org

The following table summarizes the inhibitory effects of benzalkonium chlorides on the nitrification process in wastewater treatment.

Table 3: Inhibitory Effects of Benzalkonium Chlorides on Nitrification

BAC Concentration Observed Effect on Nitrification Exposure Duration Reference
5 mg/L Significant inhibition Short-term clemson.edu
>15 mg/L Complete inhibition Short-term clemson.edu
20 mg/L Almost complete inhibition Short-term clemson.edu
20 mg/L Complete nitrification after a lag period Long-term researchgate.net

Applications in Advanced Materials Science and Industrial Processes Excluding Clinical Human Dosage/administration

Role as Surfactants and Dispersing Agents

Benzyldimethyldecylammonium chloride's molecular structure, featuring a hydrophilic quaternary ammonium (B1175870) head and a hydrophobic decyl tail, imparts surfactant properties that are crucial for various applications. These properties are primarily centered around the reduction of surface tension and the formation of micelles.

Surface Tension Reduction and Wetting Properties

As a surfactant, benzyldimethyldecylammonium chloride effectively reduces the surface tension of aqueous solutions. When introduced into water, the molecules align at the air-water interface, with the hydrophobic tails oriented away from the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension. A lower surface tension enhances the wetting properties of the solution, allowing it to spread more easily over surfaces. This characteristic is particularly useful in formulations where thorough coverage and penetration are required. For instance, a product containing a mixture of benzyldimethyldecylammonium chloride and other homologues has a stated surface tension of 29.0 mN/m at 20°C.

Emulsification and Micelle Formation Properties

Above a certain concentration, known as the critical micelle concentration (CMC), benzyldimethyldecylammonium chloride molecules in an aqueous solution aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form the outer shell, interacting with the surrounding water. This ability to form micelles is fundamental to its role as an emulsifier, enabling the stabilization of mixtures of immiscible liquids, such as oil and water.

The CMC is a key parameter that indicates the concentration at which the surfactant begins to form micelles and significantly reduces surface tension. Research has shown that the CMC of benzyldimethyldecylammonium chloride is influenced by factors such as the presence of electrolytes.

Critical Micelle Concentration (CMC) of Benzyldimethyldecylammonium Chloride

SolventCMC (mM)Method
Deionized Water~10Tensiometry
0.01 M CaCl₂~1.0Tensiometry

Applications in Biocide Formulations (Industrial and Agricultural Scale)

Benzyldimethyldecylammonium chloride is a broad-spectrum biocide effective against a variety of microorganisms, including bacteria, fungi, and algae. Its cationic nature allows it to interact with and disrupt the negatively charged cell membranes of these organisms, leading to cell lysis and death. This antimicrobial activity is harnessed in various industrial and agricultural applications.

Preservation of Industrial Fluids and Materials

Antimicrobial Efficacy of a Related Benzalkonium Compound

MicroorganismMinimum Inhibitory Concentration (MIC) (ppm)
Staphylococcus aureus50
Escherichia coli400
Note: Data is for Benzyldimethyltetradecylammonium (B97909) bis(2-ethylhexyl) phosphate (B84403), not the chloride salt.

Water Treatment and Biofouling Control

The accumulation of microorganisms on surfaces in contact with water, known as biofouling, is a significant problem in industrial water systems, such as cooling towers, heat exchangers, and pipelines. Biofouling can impede heat transfer, increase fluid frictional resistance, and lead to microbially induced corrosion. Benzyldimethyldecylammonium chloride is used as an algaecide and biocide in water treatment formulations to control the growth of algae and bacteria that contribute to biofouling. Its surfactant properties also aid in the dispersal and removal of existing biofilm.

Disinfection in Agricultural and Veterinary Settings

Maintaining hygiene is crucial in agricultural and veterinary environments to prevent the spread of infectious diseases among livestock. Benzyldimethyldecylammonium chloride is a key active ingredient in disinfectants used for cleaning and sanitizing surfaces in animal housing, veterinary clinics, and farm equipment. Its broad-spectrum antimicrobial activity is effective against a range of pathogens relevant to animal health. Formulations containing this compound are used to disinfect hard, non-porous surfaces, contributing to biosecurity measures in the agricultural sector. The efficacy of these disinfectants is often demonstrated by their ability to achieve a significant log reduction of microbial populations on treated surfaces.

Role in Nanomaterial Synthesis and Functionalization

Benzyldimethyldecylammonium Chloride-[D], as a quaternary ammonium salt, possesses surfactant properties that are leveraged in the bottom-up construction and modification of nanoscale materials. Its amphiphilic nature, characterized by a hydrophilic cationic head and a hydrophobic tail, allows it to act as a directing agent and a surface modifier.

Template-Assisted Synthesis of Nanostructures

In the synthesis of nanomaterials, surfactants can self-assemble in solution to form micelles, vesicles, or other ordered structures. These aggregates can serve as templates or soft molds, directing the nucleation and growth of inorganic materials into specific morphologies such as nanowires, nanorods, or porous networks. Cationic surfactants, including compounds structurally similar to Benzyldimethyldecylammonium Chloride-[D], have been effectively used for this purpose. For instance, dioctadecyldimethylammonium chloride (DODAC) is known to form vesical and cylinder micelles that can template the precise synthesis of noble metal nanomaterials. researchgate.net

The mechanism involves the electrostatic interaction between the cationic headgroups of the surfactant and anionic precursor species in the solution. This interaction localizes the precursors at the surface of the self-assembled surfactant structure. Subsequent chemical reduction or reaction of these precursors leads to the formation of the nanomaterial, which adopts the shape of the surfactant template. researchgate.net This method provides a high degree of control over the final size and shape of the nanostructures, which are critical parameters influencing their physicochemical properties and performance in various applications. researchgate.net

Surface Modification of Nanoparticles and Polymeric Materials (e.g., Denture Resins)

The functionalization of surfaces is critical for tailoring the properties of materials for specific applications. Benzyldimethyldecylammonium Chloride-[D] and its analogues can be incorporated into or onto materials to impart new functionalities.

A prominent example is the modification of polymeric materials used in dentistry. Research has been conducted on incorporating the closely related compound, benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl), into heat-polymerized acrylic denture-based resins to prevent denture stomatitis, a condition often caused by fungal biofilms. mdpi.comnih.govresearchgate.net The quaternary ammonium compound is physically mixed into the resin before polymerization.

The primary goal of this modification is to create a bioactive material with antifungal properties without compromising its essential mechanical characteristics. Studies have shown that incorporating C12BDMA-Cl can significantly reduce the adhesion and growth of Candida albicans biofilms on the denture surface. mdpi.comnih.gov The proposed mechanism involves the disruption of the fungal cell membrane by the cationic surfactant.

Crucially, the concentration of the modifying agent must be optimized. Research indicates that a 3% weight concentration of C12BDMA-Cl in denture resin demonstrates significant antifungal activity while maintaining the material's flexural strength, elastic modulus, and microhardness at levels comparable to unmodified resin. mdpi.comnih.gov Higher concentrations, such as 5%, may enhance the antifungal effect but can negatively impact the mechanical properties of the polymer. mdpi.comresearchgate.net

Table 1: Effect of Benzyldimethyldodecyl Ammonium Chloride (C12BDMA-Cl) on Denture Resin Properties

Concentration of C12BDMA-Cl Antifungal Activity (vs. C. albicans) Flexural Strength Elastic Modulus Microhardness
0% (Control) Baseline Maintained Maintained Maintained
3 wt.% Significant Reduction No significant deterioration No significant deterioration No significant deterioration

| 5 wt.% | Higher Reduction | Potential for weakening | Potential for weakening | Potential for weakening |

This table is based on findings from studies on benzyldimethyldodecyl ammonium chloride, a close analogue of the subject compound. mdpi.comnih.govresearchgate.net

Beyond bulk modification of polymers, such cationic surfactants are also used for the surface functionalization of nanoparticles. nih.govfrontiersin.org The molecules can be attached to the nanoparticle surface through non-covalent interactions (e.g., electrostatic, hydrophobic) or covalent bonding. This surface modification can improve the colloidal stability of nanoparticles in various media, prevent aggregation, and introduce specific functionalities for targeted applications. frontiersin.orgresearchgate.net

Antistatic and Conditioning Agent Applications (Academic Focus)

The inherent charge and surface-active properties of Benzyldimethyldecylammonium Chloride-[D] make it effective as both an antistatic and a conditioning agent in various material science contexts.

Surface Charge Neutralization Mechanisms

Static electricity arises from the buildup of electrical charges on the surface of insulating materials like plastics and textiles. wikipedia.orgspecialchem.com Antistatic agents function by making the surface slightly conductive, allowing the excess charge to dissipate. wikipedia.org

As a cationic surfactant, Benzyldimethyldecylammonium Chloride-[D] operates through two primary mechanisms:

Ionic Conduction: The molecule itself is ionic. When applied to a surface, the positively charged quaternary ammonium headgroups can attract and neutralize excess negative charges (electrons) that have accumulated on the material. lankem.com This forms an ionic layer on the surface that increases its electrical conductivity, allowing charges to move more freely and dissipate.

Hygroscopicity: The hydrophilic (water-attracting) nature of the cationic headgroup draws moisture from the surrounding atmosphere. wikipedia.org This adsorbed layer of water on the material's surface is conductive and provides an effective pathway for the static charge to leak away. The hydrophobic tail of the molecule helps to anchor it to the surface of the material. wikipedia.org

Therefore, these agents create a dissipative layer on the material, preventing the accumulation of static charge that can cause issues such as dust attraction, electrostatic discharge, and material handling problems. specialchem.com

Conditioning Chemistry in Material Sciences (e.g., Textiles)

In material sciences, particularly for textiles, conditioning agents or softeners are used to improve the feel, reduce friction, and impart antistatic properties. Cationic surfactants like Benzyldimethyldecylammonium Chloride-[D] are highly effective for this purpose. chemimpex.comwikipedia.org

The conditioning mechanism is based on the adsorption of the surfactant molecules onto the fiber surface. Most natural and many synthetic fibers (like cotton or rayon) acquire a negative surface charge, especially in aqueous environments. The positively charged headgroup of the Benzyldimethyldecylammonium Chloride-[D] molecule is electrostatically attracted to these anionic sites on the fiber.

Once adsorbed, the molecules align themselves with their hydrophobic alkyl and benzyl (B1604629) tails oriented away from the fiber surface. This creates a waxy, lubricating layer that reduces the coefficient of friction between individual fibers. This reduction in inter-fiber friction is what imparts the characteristic soft feel to the treated fabric. Studies on the adsorption of similar compounds, such as alkyl-dimethyl-benzyl-ammonium chloride (ADBAC), onto cotton/polyester blends have shown that the interaction is primarily driven by electrostatic and hydrophobic forces. researchgate.net

Function as Phase Transfer Catalysts in Organic Synthesis

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). operachem.com Quaternary ammonium salts, including the Benzyldimethyldecylammonium Chloride-[D] structure, are classic examples of phase transfer catalysts. wikipedia.orgphasetransfercatalysis.com

The fundamental principle of PTC involves a catalyst (the "quat" salt) that transports a reactant from one phase to another where the reaction can occur. In a typical scenario involving an aqueous and an organic phase, the mechanism proceeds as follows:

Anion Exchange: An anionic nucleophile (e.g., cyanide, CN⁻) is present in the aqueous phase, often as a sodium or potassium salt. The quaternary ammonium cation (Q⁺) from the catalyst, which is soluble in the organic phase, migrates to the aqueous-organic interface. Here, it exchanges its original chloride anion for the reactant anion (CN⁻). operachem.com

Ion Pair Formation and Transfer: A lipophilic (oil-soluble) ion pair, [Q⁺CN⁻], is formed. The presence of the long alkyl (decyl) and benzyl groups on the cation makes this ion pair soluble in the organic phase. It then diffuses from the interface into the bulk of the organic solvent. operachem.com

Reaction in Organic Phase: In the organic phase, the anion (CN⁻) is only weakly solvated and is not tightly bound to the bulky Q⁺ cation. This makes it a highly reactive "naked" anion. It readily reacts with the organic substrate (e.g., an alkyl halide, R-X) to form the desired product (R-CN). operachem.com

Catalyst Regeneration: The newly formed anion (X⁻) pairs with the Q⁺ cation, and this new ion pair, [Q⁺X⁻], diffuses back to the aqueous phase or the interface. The Q⁺ cation can then exchange the X⁻ for another reactant anion, thus completing the catalytic cycle.

This catalytic cycle allows reactions that would otherwise be extremely slow or require harsh conditions or expensive polar aprotic solvents to proceed rapidly and efficiently under mild conditions. PTC is widely used in industry for nucleophilic substitutions, alkylations, and polymerizations. phasetransfercatalysis.comcrdeepjournal.org

Computational and Theoretical Studies of Benzyldimethyldecylammonium Chloride D

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation are powerful tools for investigating the complex interactions of amphiphilic molecules like benzyldimethyldecylammonium chloride with biological and chemical systems. These methods provide atomistic-level insights that are often difficult to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations have been instrumental in revealing the mechanisms by which QACs, including benzalkonium chlorides (BACs), interact with and disrupt microbial cell membranes. nih.govmdpi.com These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interaction process.

Studies on BACs and model bacterial membranes have shown a multi-step interaction mechanism: nih.govmdpi.com

Approach: The positively charged QAC molecule is initially attracted to the negatively charged components of the bacterial membrane, such as phospholipids. nih.gov

Adsorption: The QAC molecule adsorbs onto the membrane surface.

Integration: The hydrophobic alkyl tail of the QAC inserts into the hydrophobic core of the lipid bilayer, while the cationic head group remains near the polar head groups of the lipids. This integration disrupts the ordered structure of the membrane, leading to increased permeability and eventual cell lysis. nih.govmdpi.comnih.gov

MD simulations of BACs with Listeria monocytogenes membranes have shown that this integration process is rapid, occurring within nanoseconds. mdpi.com The presence of the QAC molecule within the lipid bilayer is believed to be a key factor in its antimicrobial activity, as it destabilizes the membrane structure. nih.gov The insights from these simulations are fundamental to understanding the antimicrobial efficacy of benzyldimethyldecylammonium chloride and its deuterated form.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. chemrxiv.org This method is widely used in drug discovery to identify potential inhibitors of enzymes or other protein functions.

Recent in silico studies have explored the interaction of benzyldimethyldodecylammonium chloride (a close structural analogue to the decyl variant) with key enzymes in Candida albicans, a common fungal pathogen. nih.gov The primary protein targets investigated were dihydrofolate reductase (DHFR) and candidapepsin-1 (SAPs). nih.gov The results of these docking studies, summarized in the table below, indicate that the compound can effectively bind to the active sites of these enzymes, suggesting a potential mechanism for its antifungal activity beyond membrane disruption. nih.gov

Molecular Docking Scores and Interactions of Benzyldimethyldodecylammonium Chloride with Candida albicans Enzymes
Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Dihydrofolate Reductase (DHFR)1AI9-5.3PHE36, TYR118, ILE112, ILE62, LEU69, VAL10, ILE19, MET25
Candidapepsin-1 (SAPs)2QZW-5.5Not specified in detail in the provided search results.

The binding energy values indicate a favorable interaction between the compound and the enzymes. nih.gov The interactions are primarily hydrophobic, involving the alkyl chain and benzyl (B1604629) group of the molecule, as well as electrostatic interactions with the cationic head. nih.gov These findings suggest that benzyldimethyldecylammonium chloride may also exert its antimicrobial effects by inhibiting essential microbial enzymes.

The surfactant properties of benzyldimethyldecylammonium chloride are central to many of its applications. Computational simulations can model the adsorption of surfactant molecules at various interfaces, such as air-water or oil-water, providing insights into their surface activity.

Studies on the adsorption of benzyldimethylhexadecylammonium chloride, a longer-chain analogue, at the silica-water interface have demonstrated that the adsorption process is influenced by both electrostatic and hydrophobic interactions. nih.govnih.gov At low concentrations, the cationic head group is attracted to the negatively charged silica (B1680970) surface. nih.gov As the concentration increases, hydrophobic interactions between the alkyl tails of adjacent surfactant molecules become the dominant driving force for adsorption, leading to the formation of aggregates at the surface. nih.gov The addition of salts can enhance adsorption by screening the electrostatic repulsion between the cationic head groups. nih.gov

These simulation studies are crucial for understanding how benzyldimethyldecylammonium chloride and its deuterated form will behave in formulations and industrial applications where surface activity is important.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are valuable for characterizing the fundamental properties of benzyldimethyldecylammonium chloride.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. up.ac.za DFT calculations can be used to determine various molecular properties, such as the distribution of electric charge, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and the energy barriers between them. For a flexible molecule like benzyldimethyldecylammonium chloride, with its long alkyl chain, there are numerous possible conformations.

While specific conformational analysis of the deuterated compound has not been reported, computational methods such as molecular mechanics and quantum chemical calculations can be used to explore the conformational landscape. These studies would identify the lowest energy conformations in different environments (e.g., in a vacuum, in water, or at an interface). Understanding the preferred conformations is important for predicting how the molecule will pack at interfaces and interact with biological targets. Deuteration is not expected to significantly alter the conformational preferences of the molecule, so studies on the non-deuterated form would be highly informative.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach used to predict the biological activity of a chemical compound based on its molecular structure. collaborativedrug.com For Benzyldimethyldecylammonium Chloride and related quaternary ammonium (B1175870) compounds (QACs), SAR models are instrumental in forecasting their antimicrobial efficacy and environmental behavior without the need for extensive empirical testing. collaborativedrug.comresearchgate.net These models identify key molecular descriptors—such as lipophilicity, molecular size, and charge distribution—that correlate with a compound's activity. researchgate.net

Predictive Models for Antimicrobial Activity (Non-human systems)

Predictive models for the antimicrobial activity of benzalkonium chlorides (BACs), including the C10 variant, primarily focus on Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate variations in the molecular structure of BACs with their observed antimicrobial potency against various microorganisms.

A central principle in the SAR of BACs is the influence of the alkyl chain length on antimicrobial efficacy. The lipophilicity of the molecule, which is largely determined by the length of this chain, governs its ability to interact with and disrupt microbial cell membranes. mdpi.com For BACs, a parabolic relationship between the alkyl chain length and antimicrobial activity is often observed, with peak activity typically found in compounds with C12 to C14 chains. The C10 derivative, Benzyldimethyldecylammonium chloride, is a potent antimicrobial, though it may be slightly less active than its longer-chain counterparts against some organisms.

Recent research has employed machine learning algorithms to develop more sophisticated predictive models. nih.gov Techniques such as support vector machines (SVM), random forests, and deep neural networks are trained on large datasets of known antimicrobial compounds and their activities. nih.govresearchgate.net These models can identify complex, non-linear relationships between molecular descriptors and antimicrobial action. For instance, a QSAR model might identify moderate lipophilicity (e.g., cLogP between 3 and 5) and the presence of electronegative substituents as positive predictors of antibacterial activity. researchgate.net

The primary mechanism of antimicrobial action for QACs involves the electrostatic interaction between the positively charged nitrogen atom and the negatively charged components of the microbial cell membrane, leading to membrane disruption. mdpi.com Computational models can simulate these interactions, providing insights into how structural modifications might enhance this effect.

Below is a table summarizing the key molecular descriptors often used in QSAR models for predicting the antimicrobial activity of QACs.

Descriptor CategorySpecific DescriptorsInfluence on Antimicrobial Activity
Lipophilicity LogP, cLogPA moderate level is crucial for membrane interaction.
Topological Molecular Connectivity IndicesRelates to the size and shape of the molecule.
Electronic Partial Charges on AtomsGoverns electrostatic interactions with microbial membranes.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity.

Environmental Fate and Transport Prediction Models

Computational models are essential for predicting the environmental fate and transport of chemicals like Benzyldimethyldecylammonium Chloride, helping to assess their potential for persistence, bioaccumulation, and ecological risk. cdc.govresearchgate.net These models simulate the behavior of the compound in various environmental compartments such as water, soil, and air. taftlaw.commdpi.com

For benzalkonium chlorides, a key factor in their environmental fate is their tendency to adsorb to organic matter and sediment in aquatic environments due to their cationic nature. nih.gov This partitioning behavior significantly influences their bioavailability and degradation rates.

Models such as the Quantitative Structure-Activity Relationship (QSAR) and interspecies correlation estimation (ICE) models have been integrated to predict aquatic toxicity. acs.orgresearchgate.netfigshare.com For instance, a study on three predominant BAC homologues (C12, C14, and C16) used this integrated approach to develop species sensitivity distribution (SSD) models for deriving aquatic life criteria. acs.org The results indicated that BACs with longer alkyl chains (C14 and C16) have a slightly higher potential for aquatic toxicity. acs.org

Biodegradation is a primary pathway for the removal of BACs from the environment. nih.gov Predictive models for biodegradation often consider the molecular structure to estimate the rate and extent of microbial degradation. While BACs are generally considered biodegradable, the rate can be influenced by environmental conditions and the specific microbial populations present. nih.govresearchgate.net Studies have shown that BACs can be completely degraded by mixed aerobic cultures. researchgate.net However, in some environments, such as aerobic soil, they can be stable with very little degradation over extended periods. nih.gov

The table below presents key parameters used in environmental fate and transport models for quaternary ammonium compounds.

ParameterDescriptionTypical Predicted Values/Behavior for BACs
Soil Adsorption Coefficient (Koc) Indicates the tendency of a chemical to bind to soil organic carbon.High values, indicating strong adsorption to soil and sediment. epa.gov
Bioconcentration Factor (BCF) Measures the accumulation of a chemical in an organism from water.Moderate potential for bioconcentration. epa.gov
Biodegradation Half-Life The time it takes for half of the chemical to be degraded by microorganisms.Varies from days to months depending on environmental conditions. nih.govepa.gov
Atmospheric Hydroxylation Rate The rate of degradation in the atmosphere by hydroxyl radicals.Relatively low, as BACs have low volatility. epa.gov

It is important to note that while these models provide valuable predictions, their accuracy is dependent on the quality of the input data and the assumptions made in the model development. researchgate.net

Q & A

Q. How can Benzyldimethyldecylammonium Chloride-[D] be accurately quantified in complex biological matrices, and what analytical challenges are commonly encountered?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with charged aerosol detection (CAD) or liquid chromatography-mass spectrometry (LC-MS) is recommended for quantification due to the compound’s lack of UV chromophores. Challenges include matrix interference (e.g., proteins or lipids) and column retention inconsistencies due to the surfactant properties of quaternary ammonium compounds. Internal standards (e.g., deuterated analogs) and sample pretreatment steps (e.g., solid-phase extraction) are critical for accuracy .

Example Protocol:

  • Dissolve samples in methanol:water (70:30 v/v) with 0.1% formic acid.
  • Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (10–90% acetonitrile in 15 minutes).
  • Calibrate using a standard curve (0.1–50 µg/mL) with triplicate injections.

Q. What safety protocols are essential when handling Benzyldimethyldecylammonium Chloride-[D] in laboratory settings to prevent occupational exposure?

Methodological Answer: Follow GB/T 16483-2008 and GB/T 17519-2013 standards:

  • Use nitrile or fluorinated rubber gloves (EN374-certified) and sealed goggles to prevent dermal/ocular contact.
  • Ensure local exhaust ventilation in handling areas to limit aerosol inhalation.
  • Store in airtight containers at ≤25°C, away from oxidizing agents and heat sources. Emergency showers and eyewash stations must be accessible .

Q. What spectroscopic techniques are most effective for structural confirmation of Benzyldimethyldecylammonium Chloride-[D]?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are standard. Key spectral markers include:

  • ¹H NMR: Benzyl protons (δ 7.2–7.4 ppm), methyl groups on nitrogen (δ 3.0–3.2 ppm), and decyl chain protons (δ 0.8–1.5 ppm).
  • FTIR: C-N⁺ stretching (~1240 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .

Advanced Research Questions

Q. How do discrepancies in reported critical micelle concentration (CMC) values for Benzyldimethyldecylammonium Chloride-[D] arise across studies, and what methodological standardization is required?

Q. What are the critical factors in designing experiments to assess the antimicrobial efficacy of Benzyldimethyldecylammonium Chloride-[D] against biofilm-forming bacteria?

Methodological Answer:

  • Biofilm maturity: Use 24–48 hr mature biofilms (e.g., Staphylococcus aureus ATCC 25923).
  • Concentration gradients: Test 0.5× to 2× MIC (minimum inhibitory concentration) with 2-hour exposure.
  • Controls: Include planktonic cells and untreated biofilms. Quantify viability via ATP bioluminescence or confocal microscopy with LIVE/DEAD staining .

Q. How can researchers optimize the synthesis of Benzyldimethyldecylammonium Chloride-[D] to achieve high purity yields while minimizing quaternary ammonium byproducts?

Methodological Answer:

  • Reaction stoichiometry: Use a 1.1:1 molar ratio of decyl bromide to benzyldimethylamine to limit di-alkylation byproducts.
  • Temperature control: Maintain 60–70°C during quaternization (24 hr) to avoid decomposition.
  • Purification: Recrystallize from ethanol:ethyl acetate (1:3) and validate purity via ion chromatography (Cl⁻ content ≥99%) .

Q. What mechanistic insights explain the reduced efficacy of Benzyldimethyldecylammonium Chloride-[D] in hard water environments, and how can formulations be adjusted to mitigate this?

Methodological Answer: Divalent cations (Ca²⁺, Mg²⁺) in hard water compete with the cationic surfactant, reducing membrane disruption. Formulate with chelating agents (e.g., EDTA at 0.1–0.5%) or increase compound concentration by 20–30% in high-hardness conditions (>300 ppm CaCO₃) .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity of Benzyldimethyldecylammonium Chloride-[D] at 10 µg/mL, while others observe no effects below 50 µg/mL?

Methodological Answer: Discrepancies arise from cell line variability (e.g., HEK293 vs. HepG2), exposure duration (acute vs. 72-hour chronic), and assay choice (MTT vs. LDH). Standardize protocols using ISO 10993-5 guidelines:

  • Test concentrations 1–100 µg/mL.
  • Use multiple endpoints (membrane integrity, metabolic activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.